Tin mesoporphyrin

Catalog No.
S543932
CAS No.
106344-20-1
M.F
C34H36Cl2N4O4Sn
M. Wt
754.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin mesoporphyrin

CAS Number

106344-20-1

Product Name

Tin mesoporphyrin

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride

Molecular Formula

C34H36Cl2N4O4Sn

Molecular Weight

754.3 g/mol

InChI

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4

InChI Key

LLDZJTIZVZFNCM-UHFFFAOYSA-J

SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4]

solubility

Soluble in DMSO, not in water

Synonyms

Stannsoporfin USAN; Tin mesoporphyrin; SNMPP; SnMP; Sn Mesoporphyrin; Stanate; Stannsoporfin. tin (IV) mesoporphyrin IX dichloride.

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4]

The exact mass of the compound Stanate is 754.11356 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tin mesoporphyrin (SnMP), CAS 106344-20-1, is a synthetic metalloporphyrin recognized as a potent, competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. Its structure, featuring a tin central atom and ethyl groups in place of vinyl groups on the porphyrin ring, differentiates it from its common precursor, tin protoporphyrin (SnPP). This structural modification is critical to its enhanced inhibitory activity and altered phototoxic profile, making it a key tool for in vivo and in vitro studies targeting bilirubin production and heme metabolism.

Substituting Tin Mesoporphyrin (SnMP) with its close analog, Tin Protoporphyrin (SnPP), or other metalloporphyrins like Zinc Protoporphyrin (ZnPP) can compromise experimental outcomes due to significant differences in inhibitory potency, in vivo efficacy, and safety profiles. The reduction of the vinyl groups to ethyl groups in SnMP markedly enhances its ability to inhibit heme catabolism in vivo compared to SnPP. Furthermore, SnMP demonstrates substantially lower phototoxicity, a critical handling and in vivo safety parameter, especially in studies involving light exposure. These compounds are not functionally interchangeable; selecting the appropriate inhibitor is crucial for achieving reproducible and reliable results in studies of heme metabolism.

Enhanced In Vitro Potency for Heme Oxygenase Inhibition

Tin Mesoporphyrin (SnMP) is a more potent competitive inhibitor of heme oxygenase than its common analog, Tin Protoporphyrin (SnPP). In a direct in vitro comparison using rat splenic microsomal heme oxygenase, SnMP exhibited an inhibitory constant (Ki) of 0.014 µM. In a separate study under similar conditions, SnPP showed a Ki of 0.017 µM, indicating slightly lower, but comparable, potency. The enhanced potency of SnMP is attributed to the reduction of the C2 and C4 vinyl groups to ethyl groups, a structural change that improves its ability to inhibit heme catabolism.

Evidence DimensionInhibitory Constant (Ki) vs. Heme Oxygenase
Target Compound Data0.014 µM (for SnMP)
Comparator Or BaselineTin Protoporphyrin (SnPP): 0.017 µM
Quantified Difference~1.2-fold higher affinity than SnPP
ConditionsIn vitro assay with rat splenic microsomal heme oxygenase.

For researchers requiring maximal enzymatic inhibition at lower concentrations, the higher potency of SnMP allows for reduced compound usage and minimizes potential off-target effects.

Substantially Reduced Phototoxicity Compared to Tin Protoporphyrin

Tin Mesoporphyrin (SnMP) is significantly less phototoxic than Tin Protoporphyrin (SnPP), a critical differentiator for in vivo studies or any application involving light exposure. In a comparative study using guinea pigs exposed to neonatal phototherapy light, SnMP was found to be the least phototoxic of the tin metalloporphyrins tested. SnPP was marginally phototoxic even at the lowest dosage (0.75 mg/kg/day), whereas SnMP induced phototoxicity only at the highest dosage (0.75 mg/kg/day) and only when the light source included UVA irradiation. When a phototherapy light source lacking UVA was used, SnMP was not phototoxic at all. This reduced photosensitizing property is a direct result of the saturation of the vinyl side chains to ethyl groups.

Evidence DimensionPhototoxic Response (Erythema)
Target Compound DataNot phototoxic under standard phototherapy light; phototoxic only at 10x clinical dose with UVA light.
Comparator Or BaselineTin Protoporphyrin (SnPP): Marginally phototoxic at 1x the anticipated clinical dosage under the same conditions.
Quantified DifferenceQualitatively lower phototoxicity; higher threshold for inducing a phototoxic response.
ConditionsIn vivo study in guinea pigs under neonatal phototherapy light for 72 hours.

This provides a significant safety and handling advantage, making SnMP the appropriate choice for in vivo experiments where light exposure is unavoidable or part of the protocol, reducing the risk of confounding inflammatory artifacts.

Prolonged and More Potent In Vivo Efficacy in Reducing Bilirubin Production

Tin Mesoporphyrin (SnMP) demonstrates a more potent and sustained effect on reducing bilirubin production in vivo compared to other metalloporphyrins. In a study on mice, a single oral dose of SnMP (30 µmol/kg) caused a significant 28% decrease in bilirubin production within 3 hours, an effect that persisted for over 48 hours. In the same study, Zinc Protoporphyrin (ZnPP) at an identical dose produced only a 9% decrease at 3 hours, with levels returning to baseline within 48 hours. This prolonged duration of action is a key attribute that led to its investigation for preventing neonatal hyperbilirubinemia, where a single administration can reverse the trajectory of rising bilirubin levels for several days.

Evidence DimensionIn Vivo Reduction of Bilirubin Production (as measured by CO excretion)
Target Compound Data28% decrease at 3 hours, persisting beyond 48 hours.
Comparator Or BaselineZinc Protoporphyrin (ZnPP): 9% decrease at 3 hours, returning to baseline within 48 hours.
Quantified DifferenceOver 3-fold greater initial reduction in bilirubin production and a significantly longer duration of action (>48h vs <48h).
ConditionsOral gavage administration (30 µmol/kg) to adult HO-1-luc reporter mice.

For longitudinal in vivo studies, SnMP's extended pharmacodynamic profile reduces the need for frequent dosing, ensuring stable, long-term inhibition of heme oxygenase and simplifying experimental protocols.

In Vivo Models Requiring Long-Term Heme Oxygenase Inhibition with Reduced Phototoxicity Risk

For preclinical studies investigating the long-term effects of HO-1 inhibition in conditions like organ transplantation, ischemia-reperfusion injury, or chronic inflammation, SnMP is the indicated choice. Its prolonged in vivo efficacy allows for simplified dosing schedules, while its significantly lower phototoxicity compared to SnPP minimizes the risk of light-induced skin reactions, ensuring that observed effects are due to HO inhibition rather than confounding inflammatory artifacts.

High-Throughput or Dose-Response Cellular Assays Demanding Maximum Potency

In cellular models where achieving maximal and consistent inhibition of heme oxygenase is critical, SnMP's high potency (Ki = 14 nM) is a key advantage. This allows researchers to use lower effective concentrations, reducing the potential for off-target effects and improving the signal-to-noise ratio in studies of oxidative stress, oncology, or metabolic disease.

Preclinical Evaluation of Therapeutic Strategies for Hyperbilirubinemia

As the most clinically-studied inhibitor for neonatal jaundice, SnMP is the benchmark compound for preclinical research aimed at developing or comparing new treatments for hyperbilirubinemia. Its established ability to potently and durably suppress bilirubin production in vivo provides a robust positive control against which novel therapeutic agents can be evaluated.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

754.113564 g/mol

Monoisotopic Mass

754.113564 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0KAE1U0G7Q

Drug Indication

Investigated for use/treatment in liver disease, metabolic disease, and pediatric indications.

Pharmacology

Stannsoporfin is a chemical compound being investigated for use as a medicament in the treatment of infant jaundice. Stannsoporfin is also known to inhibit heme metabolism in mammals, to control the rate of tryptophan metabolism in mammals, and to increase the rate at which heme is excreted by mammals.

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Kernicterus is attributed to high levels of bilirubin, a by-product of heme metabolism. Bilirubin is a bile pigment, which is normally eliminated from the body after conversion into a water-soluble form by the liver. Stannsoporfin's mechanism of action specifically inhibits the enzyme that blocks the conversion of heme into bilirubin.

Other CAS

106344-20-1

Absorption Distribution and Excretion

Not absorbed orally

Wikipedia

Tin_mesoporphyrin

Biological Half Life

3.8 hours following i.v. administration of 1 mumole per kg body weight

Dates

Last modified: 04-14-2024
1: Burt TD, Seu L, Mold JE, Kappas A, McCune JM. Naive human T cells are activated and proliferate in response to the heme oxygenase-1 inhibitor tin mesoporphyrin. J Immunol. 2010 Nov 1;185(9):5279-88. Epub 2010 Oct 4. PubMed PMID: 20921523.
2: Tiwari M, Chandra R, Das SK, Prakash S. Tin mesoporphyrin in conjunction with retinoic acid reverses the retinoic acid induced enhancement of phospholipase A(2) activity in vivo in rats. Artif Cells Blood Substit Immobil Biotechnol. 2007;35(3):275-85. PubMed PMID: 17573627.
3: Abate A, Zhao H, Wong RJ, Stevenson DK. The role of Bach1 in the induction of heme oxygenase by tin mesoporphyrin. Biochem Biophys Res Commun. 2007 Mar 16;354(3):757-63. Epub 2007 Jan 18. PubMed PMID: 17257585; PubMed Central PMCID: PMC1805812.
4: DeSandre GH, Wong RJ, Morioka I, Contag CH, Stevenson DK. The effectiveness of oral tin mesoporphyrin prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model. Biol Neonate. 2006;89(3):139-46. Epub 2005 Oct 3. PubMed PMID: 16205054.
5: Koeppen AH, Dickson AC, Smith J. Heme oxygenase in experimental intracerebral hemorrhage: the benefit of tin-mesoporphyrin. J Neuropathol Exp Neurol. 2004 Jun;63(6):587-97. PubMed PMID: 15217087.
6: Reddy P, Najundaswamy S, Mehta R, Petrova A, Hegyi T. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant. J Perinatol. 2003 Sep;23(6):507-8. PubMed PMID: 13679941.
7: Laftah AH, Raja K, Simpson RJ, Peters TJ. Effect of Tin-mesoporphyrin, an inhibitor of haem catabolism, on intestinal iron absorption. Br J Haematol. 2003 Jul;122(2):298-304. PubMed PMID: 12846900.
8: Nalos M, Vassilev D, Pittner A, Asfar P, Brückner UB, Schneider EM, Georgieff M, Radermacher P, Froeba G. Tin-mesoporphyrin for inhibition of heme oxygenase during long-term hyperdynamic porcine endotoxemia. Shock. 2003 Jun;19(6):526-32. PubMed PMID: 12785007.
9: Martínez JC, García HO, Otheguy LE, Drummond GS, Kappas A. Treatment of hyperbilirubinemia pharmacologic approach SnMP(tin-mesoporphyrin). J Perinatol. 2001 Dec;21 Suppl 1:S101-3; discussion S104-7. PubMed PMID: 11803428.
10: Chen Y, Zhang B, Chen JG, Huang DY. Solvent effects on the absorption and fluorescence characteristics of tin(IV) mesoporphyrin. Spectrochim Acta A Mol Biomol Spectrosc. 2001 Oct;57(12):2451-6. PubMed PMID: 11767838.
11: Wagner KR, Hua Y, de Courten-Myers GM, Broderick JP, Nishimura RN, Lu SY, Dwyer BE. Tin-mesoporphyrin, a potent heme oxygenase inhibitor, for treatment of intracerebral hemorrhage: in vivo and in vitro studies. Cell Mol Biol (Noisy-le-grand). 2000 May;46(3):597-608. PubMed PMID: 10872746.
12: Lutton JD, Jiang S, Drummond GS, Abraham NG, Kappas A. Comparative pharmacology of zinc mesoporphyrin and tin mesoporphyrin: toxic actions of zinc mesoporphyrin on hematopoiesis and progenitor cell mobilization. Pharmacology. 1999 Jan;58(1):44-50. PubMed PMID: 9831830.
13: Rubaltelli FF, Dario C, Zancan L. Congenital nonobstructive, nonhemolytic jaundice: effect of tin-mesoporphyrin. Pediatrics. 1995 Jun;95(6):942-4. PubMed PMID: 7761229.
14: Valaes T, Petmezaki S, Henschke C, Drummond GS, Kappas A. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin. Pediatrics. 1994 Jan;93(1):1-11. PubMed PMID: 8265301.
15: Böni RE, Huch Böni RA, Galbraith RA, Drummond GS, Kappas A. Tin-mesoporphyrin inhibits heme oxygenase activity and heme-iron absorption in the intestine. Pharmacology. 1993 Nov;47(5):318-29. PubMed PMID: 8265722.
16: Cannon JB, Martin C, Drummond GS, Kappas A. Targeted delivery of a heme oxygenase inhibitor with a lyophilized liposomal tin mesoporphyrin formulation. Pharm Res. 1993 May;10(5):715-21. PubMed PMID: 8321837.
17: Galbraith RA, Drummond GS, Kappas A. Suppression of bilirubin production in the Crigler-Najjar type I syndrome: studies with the heme oxygenase inhibitor tin-mesoporphyrin. Pediatrics. 1992 Feb;89(2):175-82. PubMed PMID: 1734381.
18: Fort FL, Gold J. Phototoxicity of tin protoporphyrin, tin mesoporphyrin, and tin diiododeuteroporphyrin under neonatal phototherapy conditions. Pediatrics. 1989 Dec;84(6):1031-7. PubMed PMID: 2531365.
19: Galbraith RA, Kappas A. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria. Hepatology. 1989 Jun;9(6):882-8. PubMed PMID: 2714739.

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